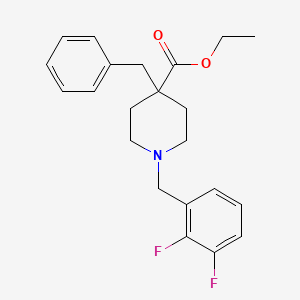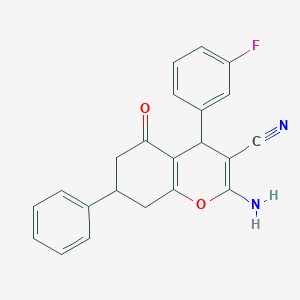![molecular formula C17H27NO2 B5044020 4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine](/img/structure/B5044020.png)
4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with three methyl groups at positions 2, 3, and 6. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine typically involves the following steps:
Preparation of 2,3,6-trimethylphenol: This can be achieved through the alkylation of phenol with methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Formation of 2,3,6-trimethylphenoxybutyl bromide: The 2,3,6-trimethylphenol is reacted with 1,4-dibromobutane under basic conditions to form the intermediate 2,3,6-trimethylphenoxybutyl bromide.
Nucleophilic substitution with morpholine: The intermediate is then reacted with morpholine in the presence of a base such as sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(2,3,6-trimethylphenoxy)butyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-[4-(2,3,6-trimethylphenoxy)butyl]aniline: Contains an aniline group instead of a morpholine ring.
Uniqueness
4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group with the morpholine ring enhances its potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
4-[4-(2,3,6-trimethylphenoxy)butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-14-6-7-15(2)17(16(14)3)20-11-5-4-8-18-9-12-19-13-10-18/h6-7H,4-5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICHJLYMJYYAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCCN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-hydroxy-3,3-dimethyl-2-(2-thienyl)-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5043938.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzamide](/img/structure/B5043946.png)
![1-Methyl-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5043951.png)
![1-[(2,3-dimethoxyphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B5043956.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5043982.png)

![N~1~-(4-iodophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5043997.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-bromo-6-nitrophenol](/img/structure/B5044003.png)

![3-[2-Amino-3-(toluene-4-sulfonyl)-pyrrolo[2,3-b]quinoxalin-1-yl]-propan-1-ol](/img/structure/B5044014.png)
![3-methoxy-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5044034.png)
![2-[[3-[(3-Chloro-4-methylphenyl)carbamoyl]-4-morpholin-4-ylphenyl]carbamoyl]benzoic acid](/img/structure/B5044042.png)
![2-cyclohexyl-6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5044057.png)
![(E)-N-[[4-(2,3-dihydro-1,4-benzodioxin-6-yl)oxan-4-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B5044062.png)
